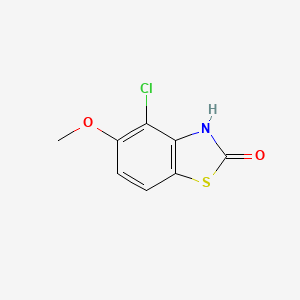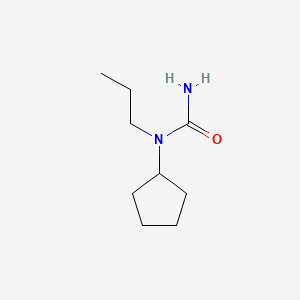
1-BUTANE-D9-SULFONYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butane-d9-sulfonyl chloride is a deuterated derivative of butane sulfonyl chloride. This compound is primarily used in organic synthesis and isotopic labeling studies. The deuterium atoms replace the hydrogen atoms in the butane chain, making it a valuable tool in various research applications.
Métodos De Preparación
1-Butane-d9-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols using N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water. This method allows for the in situ preparation of sulfonyl chlorides, which can then be reacted with amines or sodium azide to form sulfonamides and sulfonyl azides . Industrial production methods typically involve large-scale synthesis using similar oxidation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Butane-d9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols. Common reagents used in these reactions include N-chlorosuccinimide, tetrabutylammonium chloride, and sodium azide.
Aplicaciones Científicas De Investigación
1-Butane-d9-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways.
Medicine: It is employed in drug development to modify the structure of molecules and improve their bioactivity and potency.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-butane-d9-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamides. This reaction occurs through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic substitution to form the final product. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of stable sulfonamide bonds .
Comparación Con Compuestos Similares
1-Butane-d9-sulfonyl chloride is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Butane-1-sulfonyl chloride: A non-deuterated version used in similar applications but without the benefits of isotopic labeling.
Butylsulfonyl chloride: Another sulfonyl chloride compound used in organic synthesis.
1-Butylsulfonyl chloride: Similar to butane-1-sulfonyl chloride but with slight variations in structure and reactivity.
Propiedades
Número CAS |
1219794-70-3 |
|---|---|
Fórmula molecular |
C4H9ClO2S |
Peso molecular |
165.679 |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clave InChI |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
SMILES |
CCCCS(=O)(=O)Cl |
Sinónimos |
1-BUTANE-D9-SULFONYL CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
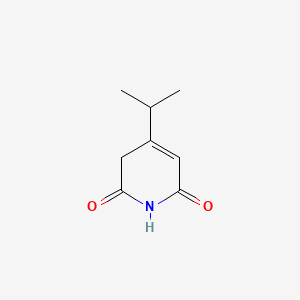
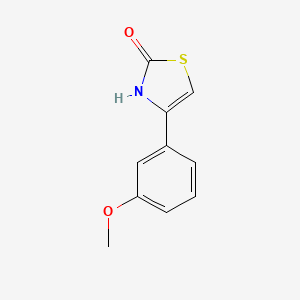
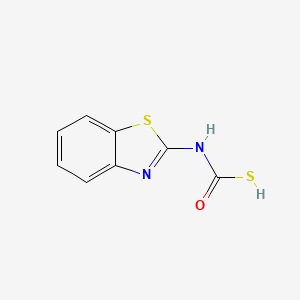
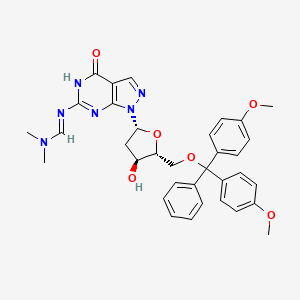
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
